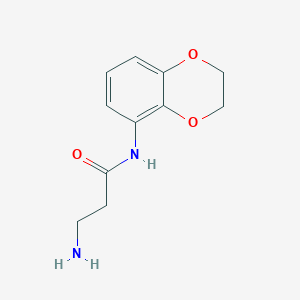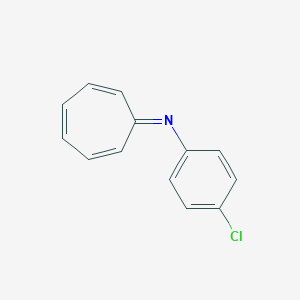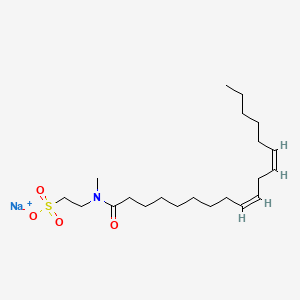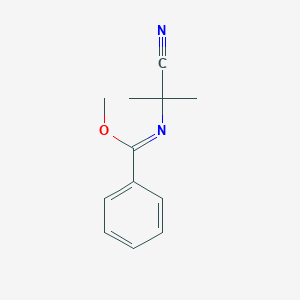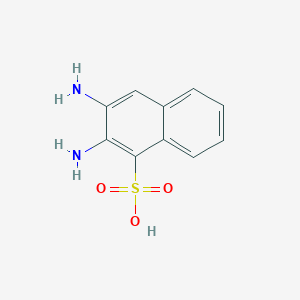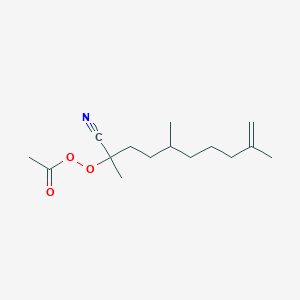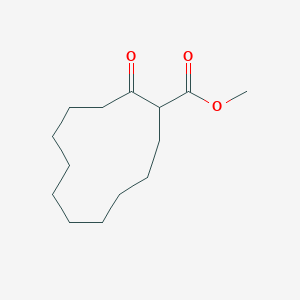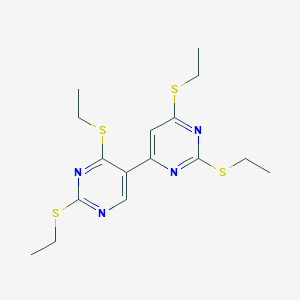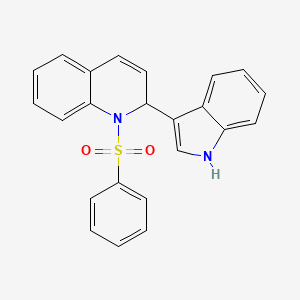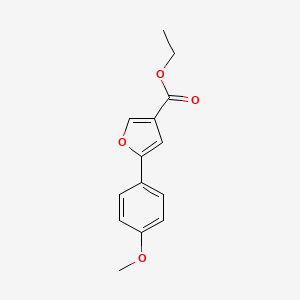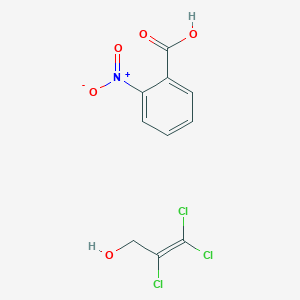
2-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It consists of a carboxylic acid group and a nitro group in the ortho configuration. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions . 2,3,3-Trichloroprop-2-en-1-ol is an organic compound with the formula C₃H₃Cl₃O. It is a chlorinated alcohol and is used in various industrial applications .
Métodos De Preparación
2-Nitrobenzoic acid: can be prepared by the oxidation of 2-nitrotoluene with nitric acid . Another method involves the nitration of benzoic acid . Industrial production typically involves these methods due to their efficiency and yield.
2,3,3-Trichloroprop-2-en-1-ol: can be synthesized by the chlorination of allyl alcohol. This process involves the addition of chlorine to allyl alcohol, resulting in the formation of the trichlorinated product . Industrial production methods may vary, but they generally follow similar synthetic routes.
Análisis De Reacciones Químicas
2-Nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine, forming anthranilic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Formation of Acid Chlorides: The carboxylic acid group can be converted to an acid chloride using chlorinating agents.
2,3,3-Trichloroprop-2-en-1-ol: undergoes reactions typical of alcohols and chlorinated compounds:
Dehydration: It can be dehydrated to form alkenes.
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Aplicaciones Científicas De Investigación
2-Nitrobenzoic acid: is used in:
Organic Synthesis: As a reagent for various chemical reactions.
Biological Research: As a growth supplement for certain bacterial strains.
Analytical Chemistry: For the protection of amine groups.
2,3,3-Trichloroprop-2-en-1-ol: is used in:
Industrial Applications: As a solvent and in the production of other chemicals.
Chemical Research: For studying the reactivity of chlorinated alcohols.
Mecanismo De Acción
2-Nitrobenzoic acid: exerts its effects through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters and amides . These reactions are facilitated by various enzymes and chemical reagents.
2,3,3-Trichloroprop-2-en-1-ol: acts primarily through its alcohol and chlorine groups. The alcohol group can undergo oxidation and dehydration, while the chlorine atoms can participate in substitution reactions .
Comparación Con Compuestos Similares
2-Nitrobenzoic acid: is similar to other nitrobenzoic acids, such as 3-nitrobenzoic acid and 4-nitrobenzoic acid . its ortho configuration makes it unique in terms of reactivity and applications.
2,3,3-Trichloroprop-2-en-1-ol: can be compared to other chlorinated alcohols, such as 2,3-dichloropropanol and 2,3-dibromo-2-propen-1-ol . Its trichlorinated structure provides distinct chemical properties and reactivity.
Propiedades
Número CAS |
62798-87-2 |
|---|---|
Fórmula molecular |
C10H8Cl3NO5 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol |
InChI |
InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-3-1-2-4-6(5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2 |
Clave InChI |
BPGHOSAJKMMYLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-].C(C(=C(Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



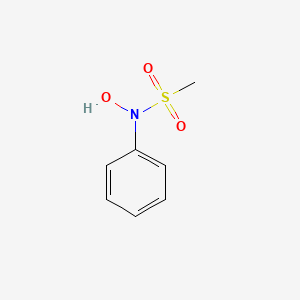

![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
